molecular formula C14H10N2O2S B14477390 2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide CAS No. 65141-08-4

2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide

Cat. No.: B14477390
CAS No.: 65141-08-4
M. Wt: 270.31 g/mol
InChI Key: DOWVSSUOIQOKJB-UHFFFAOYSA-N
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Description

2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, fused with a pyridine ring. The presence of these heteroatoms and the unique structural arrangement contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound’s chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide stands out due to its specific structural arrangement, which imparts unique chemical and biological properties.

Properties

CAS No.

65141-08-4

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

2-oxo-N-pyridin-2-yl-3H-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C14H10N2O2S/c17-13(16-11-7-3-4-8-15-11)12-9-5-1-2-6-10(9)19-14(12)18/h1-8,12H,(H,15,16,17)

InChI Key

DOWVSSUOIQOKJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)S2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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